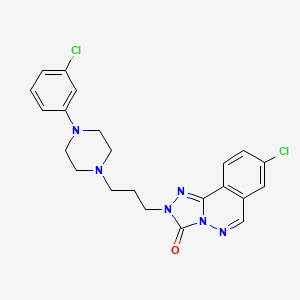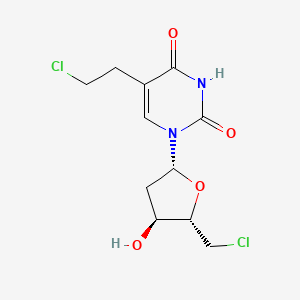
5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloroethyl and chloromethyl groups, as well as a tetrahydrofuran ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.
Introduction of Chloroethyl and Chloromethyl Groups: The chloroethyl and chloromethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through an intramolecular cyclization reaction, often catalyzed by a Lewis acid.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The chloroethyl and chloromethyl groups can be reduced to form ethyl and methyl groups, respectively.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of ethyl and methyl derivatives.
Substitution: Formation of amino or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the pyrimidine ring suggests possible interactions with nucleic acids, making it a candidate for research in the field of medicinal chemistry.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The chloroethyl and chloromethyl groups are known to impart cytotoxic properties, which could be useful in the development of anticancer agents.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is not well-documented. based on its structure, it is likely to interact with biological macromolecules, such as DNA or proteins, through covalent bonding or non-covalent interactions. The chloroethyl and chloromethyl groups may form covalent bonds with nucleophilic sites on these macromolecules, leading to potential cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Similar structure but lacks the tetrahydrofuran ring.
5-(2-Chloroethyl)-1H-pyrimidine-2,4-dione: Similar structure but lacks the chloromethyl and hydroxyl groups.
1-(5-Chloromethyl-4-hydroxy-tetrahydrofuran-2-yl)-1H-pyrimidine-2,4-dione: Similar structure but lacks the chloroethyl group.
Uniqueness
The uniqueness of 5-(2-Chloro-ethyl)-1-(5-chloromethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione lies in its combination of functional groups and ring structures. This combination imparts unique chemical properties, such as reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
97975-02-5 |
|---|---|
Fórmula molecular |
C11H14Cl2N2O4 |
Peso molecular |
309.14 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)-1-[(2R,4S,5S)-5-(chloromethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14Cl2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h5,7-9,16H,1-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
UZZUOHQKNROJAN-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)CCl)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


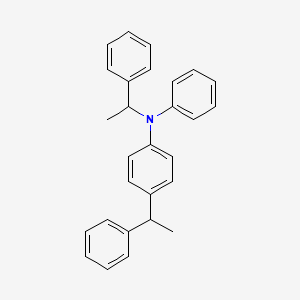
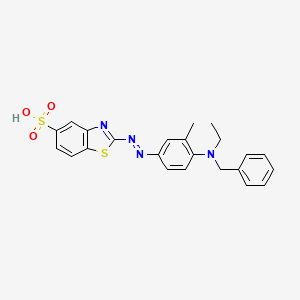

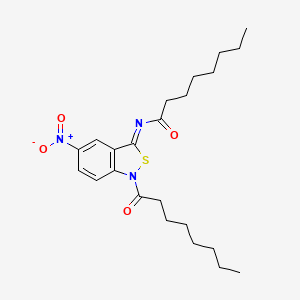
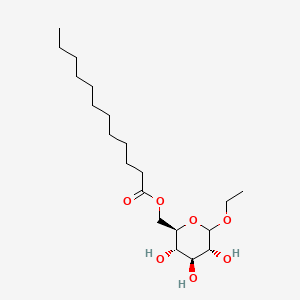
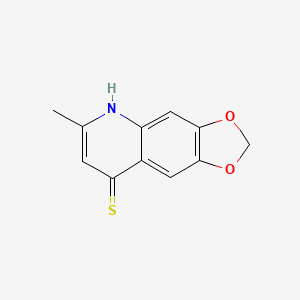




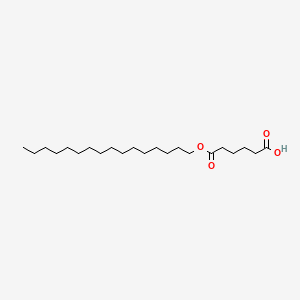
![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)

